molecular formula C18H18N2O2 B6597760 tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate CAS No. 193810-83-2

tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate

Cat. No.: B6597760
CAS No.: 193810-83-2
M. Wt: 294.3 g/mol
InChI Key: NZNVBGIQMWGYRR-UHFFFAOYSA-N
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Description

tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a tert-butyl ester group and a phenyl group attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with phenyl isocyanate, followed by the introduction of tert-butyl chloroformate to form the desired ester. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium methoxide, methanol, and dichloromethane.

Major Products Formed:

    Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced benzimidazole derivatives with amine or alkyl groups.

    Substitution: Benzimidazole derivatives with various ester or ether groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a valuable candidate for further investigation.

Medicine: In medicine, this compound and its derivatives are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes, modulate receptors, and interact with DNA, which could lead to the development of new drugs for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure, lacking the tert-butyl ester and phenyl groups.

    2-Phenylbenzimidazole: Similar to tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate but without the tert-butyl ester group.

    tert-Butyl benzimidazole-1-carboxylate: Lacks the phenyl group, making it less complex.

Uniqueness: this compound is unique due to the presence of both the tert-butyl ester and phenyl groups. These functional groups enhance its stability, reactivity, and potential biological activity compared to simpler benzimidazole derivatives. The combination of these groups makes it a versatile compound with a wide range of applications in various fields.

Properties

IUPAC Name

tert-butyl 2-phenylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-15-12-8-7-11-14(15)19-16(20)13-9-5-4-6-10-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNVBGIQMWGYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619003
Record name tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193810-83-2
Record name tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate
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